Technical Documentation Center

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
  • CAS: 1249245-65-5

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: A Technical Guide to N-methyl-1-(pyridazin-3-yl)piperidin-4-amine as a Putative p53 Activator

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action for the novel small molecule, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. Ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel small molecule, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. Based on evidence from structurally related N-pyridazin-3-piperidine derivatives, we propose that this compound functions as an activator of the tumor suppressor protein p53. The central hypothesis is that N-methyl-1-(pyridazin-3-yl)piperidin-4-amine disrupts the protein-protein interaction between p53 and its primary negative regulator, murine double minute 2 (MDM2). This guide provides a comprehensive overview of the proposed signaling pathway, detailed experimental protocols to validate this mechanism, and the potential therapeutic implications in oncology.

Introduction: The p53 Tumor Suppressor Pathway and the Promise of its Reactivation

The p53 protein, often hailed as the "guardian of the genome," is a critical transcription factor that regulates cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] In response to such stressors, p53 can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and suppressing tumor formation.[2]

The function of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2.[3] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] In many human cancers where p53 itself is not mutated, its tumor-suppressive functions are abrogated by the overexpression of MDM2.[5] This makes the disruption of the MDM2-p53 interaction a highly attractive therapeutic strategy for reactivating p53 in cancer cells.[6]

Recent studies have identified a class of N-pyridazin-3-piperidine derivatives as potent activators of p53, acting through the inhibition of the MDM2-p53 interaction.[6] Given its core N-pyridazin-3-piperidine scaffold, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a compelling candidate for possessing a similar mechanism of action.

Proposed Mechanism of Action: Inhibition of the MDM2-p53 Interaction

We hypothesize that N-methyl-1-(pyridazin-3-yl)piperidin-4-amine acts as a small molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, the compound is thought to prevent MDM2 from interacting with p53. This inhibition of binding would lead to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 would then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis, respectively.

Proposed Signaling Pathway

p53 Activation Pathway cluster_0 Normal State (MDM2 Overexpression) cluster_1 Therapeutic Intervention MDM2_over MDM2 (overexpressed) p53_norm p53 MDM2_over->p53_norm binds & ubiquitinates degradation Proteasomal Degradation p53_norm->degradation Compound N-methyl-1-(pyridazin-3-yl)piperidin-4-amine MDM2_inhibited MDM2 Compound->MDM2_inhibited inhibits p53_active p53 (stabilized & active) MDM2_inhibited->p53_active inhibition of binding p21 p21 p53_active->p21 activates transcription PUMA PUMA p53_active->PUMA activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Proposed mechanism of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine action.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that N-methyl-1-(pyridazin-3-yl)piperidin-4-amine functions as a p53 activator by inhibiting the MDM2-p53 interaction, a series of biochemical and cell-based assays are required.

Biochemical Assays: Direct Target Engagement

The initial step is to determine if the compound directly binds to MDM2 and disrupts its interaction with p53.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the disruption of the MDM2-p53 interaction in a high-throughput format.

  • Reagents and Materials:

    • Recombinant human MDM2 protein

    • Biotinylated p53 peptide (amino acids 1-52)

    • Europium cryptate-labeled anti-GST antibody (donor fluorophore)

    • XL665-conjugated streptavidin (acceptor fluorophore)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume microplates

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare a serial dilution of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in the assay buffer.

    • In a 384-well plate, add the compound dilutions.

    • Add a pre-incubated mixture of recombinant GST-MDM2 and biotin-p53 peptide to each well.

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin).

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Workflow: HTRF Assay

HTRF Assay Workflow start Start step1 Prepare serial dilution of compound start->step1 step2 Add compound to 384-well plate step1->step2 step3 Add pre-incubated MDM2-p53 complex step2->step3 step4 Add HTRF detection reagents step3->step4 step5 Incubate in dark step4->step5 step6 Read plate on HTRF reader step5->step6 step7 Calculate IC50 step6->step7 end End step7->end

Caption: High-throughput screening workflow for MDM2-p53 inhibitors.

Cell-Based Assays: Cellular Target Engagement and Downstream Effects

Following biochemical validation, it is crucial to confirm the compound's activity in a cellular context.

Experimental Protocol: Western Blot Analysis of p53 and Downstream Targets

This experiment will determine if the compound leads to the stabilization of p53 and the upregulation of its target proteins.

  • Cell Culture:

    • Use a human cancer cell line with wild-type p53 (e.g., MCF-7 breast cancer cells).

    • Culture cells to 70-80% confluency.

  • Treatment:

    • Treat cells with increasing concentrations of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine for various time points (e.g., 6, 12, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3a).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the relative protein expression levels.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This assay will assess the effect of the compound on cell cycle progression.

  • Cell Treatment:

    • Treat wild-type p53 cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Staining:

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay will determine if the compound induces apoptosis.

  • Cell Treatment:

    • Treat wild-type p53 cancer cells with the compound at its IC50 concentration for 48-72 hours.

  • Cell Staining:

    • Harvest the cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary

AssayEndpointExpected Outcome with N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
HTRF IC50 (nM)Potent inhibition of MDM2-p53 interaction
Western Blot Fold change in protein expressionDose- and time-dependent increase in p53, p21, and PUMA
Cell Cycle Analysis % of cells in each phaseIncrease in the G1 and/or G2/M population
Apoptosis Assay % of apoptotic cellsIncrease in early and late apoptotic cell populations

Conclusion and Future Directions

The available evidence strongly suggests that N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a promising candidate for a p53-activating agent with a mechanism of action centered on the inhibition of the MDM2-p53 interaction. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive validation of this hypothesis.

Successful validation would position N-methyl-1-(pyridazin-3-yl)piperidin-4-amine as a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Future studies should focus on in vivo efficacy in xenograft models of human cancers with wild-type p53, as well as detailed pharmacokinetic and pharmacodynamic profiling.

References

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (2025). Bioorganic & Medicinal Chemistry, 131, 118410. [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. (2022). Bioorganic Chemistry, 129, 106119. [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018). Drug Design, Development and Therapy, 12, 3759–3770. [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pha | DDDT. (2018). Drug Design, Development and Therapy. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... (2017). Molecules, 22(12), 2110. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(11), 1171–1176. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Advances, 12(48), 31215-31234. [Link]

  • Chemical Variations on the p53 Reactivation Theme. (2016). Molecules, 21(5), 625. [Link]

  • Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. (2023). Journal of Medicinal Chemistry.
  • Therapeutic Strategies to Activate p53. (2022). Cancers, 15(1), 72. [Link]

Sources

Exploratory

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine CAS number and physicochemical properties

This technical guide provides a comprehensive overview of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its emerging biological significance, particularly in the context of cancer therapy.

Core Compound Identification

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a substituted piperidine derivative featuring a pyridazine moiety. The core structure combines the flexible, saturated piperidine ring, a common scaffold in pharmacologically active molecules, with the aromatic, nitrogen-rich pyridazine ring.

  • Chemical Name: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine[1]

  • CAS Number: 1249245-65-5[1][2]

  • EC Number: 871-412-3[1]

  • Molecular Formula: C₁₀H₁₆N₄[2]

Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited in public literature, a combination of available and predicted values provides critical insights.

PropertyValueSource(s)Notes
Molecular Weight 192.26 g/mol [2]
Monoisotopic Mass 192.1375 Da[3]
Predicted XlogP 0.4[3]Indicates relatively low lipophilicity and good aqueous solubility.
Physical Form Solid (Predicted)-Based on analogous compounds.
Melting Point Not available-Requires experimental determination.
Boiling Point Not available-Requires experimental determination.
Aqueous Solubility Not available-Predicted to be soluble based on low XlogP.[4]
Predicted pKa Not available-Basicity expected from piperidine and secondary amine nitrogens.

Predicted Mass Spectrometry Data (Collision Cross Section): Predicted CCS (Ų) values provide information on the molecule's shape in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 193.14478144.2
[M+Na]⁺ 215.12672149.6

Table data sourced from PubChemLite.[3]

Synthesis and Manufacturing Pathway

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Reductive Amination A tert-butyl 4-aminopiperidine-1-carboxylate D Intermediate 1: tert-butyl 4-(pyridazin-3-ylamino) piperidine-1-carboxylate A->D Toluene, 100°C B 3-Chloropyridazine B->D C Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) C->D F Intermediate 2: 1-(Pyridazin-3-yl)piperidin-4-amine D->F DCM, rt E Acid (e.g., TFA or HCl in Dioxane) E->F H Final Product: N-methyl-1-(pyridazin-3-yl) piperidin-4-amine F->H DCM or DCE, rt G Formaldehyde (HCHO) Reducing Agent (e.g., NaBH(OAc)₃) G->H

Caption: Proposed synthetic workflow for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-(pyridazin-3-ylamino)piperidine-1-carboxylate (Intermediate 1)

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-chloropyridazine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 eq, and Xantphos, 0.04 eq).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in 1,4-dioxane (4M, 5 eq).

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM or a DCM/methanol mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the secondary amine, which can often be used in the next step without further purification.

Step 3: Synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Final Product)

  • Dissolve Intermediate 2 (1.0 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add aqueous formaldehyde (37% solution, 1.2 eq).

  • After stirring for 30 minutes, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final product via column chromatography to yield N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Biological Activity and Therapeutic Potential

The pyridazine and piperidine scaffolds are prevalent in compounds with a wide array of biological activities. Recent research highlights the potential of the N-pyridazin-3-piperidine core in oncology.

Mechanism of Action: p53 Activation

A 2025 study published in Bioorganic & Medicinal Chemistry identified a series of N-pyridazin-3-piperidine derivatives as potent activators of the tumor suppressor protein p53.[5] The p53 protein plays a critical role in preventing cancer formation, a function often described as "the guardian of the genome." It can induce cell cycle arrest, apoptosis (programmed cell death), and senescence in response to cellular stress, thereby eliminating potentially cancerous cells.

In many cancers, p53 is not mutated but is functionally inactivated by its negative regulator, murine double minute 2 (MDM2). MDM2 binds to p53 and targets it for proteasomal degradation. Small molecules that can disrupt the MDM2-p53 interaction are of significant therapeutic interest, as they can reactivate the tumor-suppressing functions of wild-type p53.

The study on N-pyridazin-3-piperidine derivatives demonstrated that these compounds could effectively inhibit the growth of the MCF-7 breast cancer cell line, which expresses wild-type p53, while showing minimal toxicity to normal cells.[5] This suggests a mechanism involving the reactivation of p53, likely through the inhibition of the MDM2-p53 interaction. While the specific activity of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine was not detailed, its structural similarity to the active compounds reported makes it a compelling candidate for further investigation as a p53-MDM2 inhibitor.

p53_Pathway cluster_0 Normal Cell Function cluster_1 Cellular Stress Response p53 p53 (Tumor Suppressor) MDM2 MDM2 Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Binds & Inhibits Stress Oncogenic Stress DNA Damage Stress->p53 Activates Compound N-pyridazin-3-piperidine Derivative Compound->MDM2 Inhibits Binding

Caption: The p53-MDM2 signaling pathway and the inhibitory role of N-pyridazin-3-piperidine derivatives.

Safety and Handling

Based on notified classifications and labeling, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Damage: Causes serious eye damage (H318).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[1]

Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic molecule with significant potential for further research, particularly in the field of oncology. While comprehensive experimental data on its physicochemical properties are yet to be published, its structural features and the emerging biological activity of the N-pyridazin-3-piperidine class as p53 activators mark it as a compound of high interest. The synthetic pathway proposed in this guide offers a viable route for its preparation, enabling further investigation into its therapeutic promise.

References

  • NextSDS. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorg Med Chem. Retrieved from [Link]

  • PMC. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • AVESIS. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. Retrieved from [Link]

  • PMC. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

Sources

Foundational

Crystal Structure and Conformational Stereochemistry of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

A Technical Guide for Structural and Medicinal Chemists Executive Summary In modern drug discovery, piperidine-based scaffolds are ubiquitous due to their predictable pharmacokinetics and versatile vectorization. Specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural and Medicinal Chemists

Executive Summary

In modern drug discovery, piperidine-based scaffolds are ubiquitous due to their predictable pharmacokinetics and versatile vectorization. Specifically, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS: 1249245-65-5) represents a highly privileged bifunctional pharmacophore. It combines a basic, saturated piperidine core with an electron-deficient pyridazine ring, creating a complex interplay of steric and electronic effects.

This whitepaper provides an in-depth analysis of the conformational stereochemistry and solid-state crystallographic behavior of this molecule. By dissecting the thermodynamic drivers of its 3D architecture and detailing the self-validating protocols used to characterize it, this guide serves as an authoritative resource for researchers optimizing target binding affinities and physicochemical properties in drug development.

Stereochemical Architecture: Thermodynamics and Geometry

While N-methyl-1-(pyridazin-3-yl)piperidin-4-amine lacks a chiral center (possessing a plane of symmetry through N1 and C4), it exhibits rich conformational stereochemistry . The molecule's 3D geometry is governed by the delicate balance between ring strain, 1,3-diaxial interactions, and nitrogen conjugation.

Piperidine Ring Conformation and C4 Substitution

The saturated piperidine ring predominantly adopts a chair conformation to minimize torsional strain [1]. The N-methylamine group at the C4 position undergoes rapid interconversion between axial and equatorial positions. However, the thermodynamic equilibrium heavily favors the equatorial conformer .

  • Causality: Placing the bulky N-methylamine group in the axial position induces severe steric clashes with the axial hydrogen atoms at C2 and C6 (1,3-diaxial interactions). The free energy difference ( ΔG∘ ) strongly drives the population toward the equatorial state, which is critical for predicting how the C4 vector will project into a receptor binding pocket.

N1-Pyridazine Conjugation and Planarization

Unlike a typical aliphatic amine, the N1 nitrogen of the piperidine ring is directly bonded to a pyridazin-3-yl group. Pyridazine is a highly π -electron-deficient heterocycle.

  • Causality: The lone pair on N1 delocalizes into the π∗ anti-bonding orbital of the pyridazine ring. This resonance significantly increases the sp2 character of the N1 atom, flattening its pyramidal geometry [2]. Consequently, the barrier to nitrogen inversion is lowered, and the pyridazine ring tends to adopt a coplanar or near-coplanar orientation relative to the C2-N1-C6 plane to maximize orbital overlap, limited only by pseudo-allylic ( A1,3 ) strain with the equatorial protons at C2/C6.

ConformationalDynamics A N-methyl-1-(pyridazin-3-yl) piperidin-4-amine B Piperidine Ring Chair Conformation A->B Adopts E N1-Pyridazine Conjugation (Planarized Nitrogen) A->E Electronic Effect C C4-Equatorial Conformer (Dominant State) B->C ΔG < 0 Favored D C4-Axial Conformer (High Energy State) B->D ΔG > 0 Disfavored E->C Synergistic stabilization

Caption: Thermodynamic logic driving the conformational equilibrium of the piperidine scaffold.

Crystallographic Profile and Supramolecular Packing

In the solid state, the conformation of the molecule is locked, and its packing is dictated by intermolecular forces. Understanding these forces is vital for formulation scientists predicting polymorph stability.

Hydrogen Bonding Networks

The molecule acts as both a hydrogen bond donor and acceptor. The secondary amine at C4 provides a highly directional N-H donor. The pyridazine ring, possessing two adjacent nitrogen atoms, acts as a potent multiple hydrogen bond acceptor [3].

  • Mechanism: Crystallization typically results in the formation of robust intermolecular N−H⋯N hydrogen bonds. These interactions often drive the formation of inversion dimers or infinite 1D supramolecular chains extending along the crystallographic axes.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is utilized to quantify the non-covalent interactions governing crystal packing [4]. For pyridazine-piperidine derivatives, the packing is typically dominated by:

  • H⋯H contacts: Comprising ~35-40% of the surface, driven by the aliphatic piperidine core.

  • C⋯H / H⋯C contacts: Comprising ~20-25%, indicative of C−H⋯π interactions stabilizing the aromatic pyridazine layers.

  • N⋯H / H⋯N contacts: Comprising ~15%, representing the critical hydrogen bonding network.

Quantitative Data Summaries

Table 1: Conformational Energy Parameters (Predicted & Literature Analogues)

Structural FeatureParameterValue / EstimateThermodynamic Implication
C4 N-methylamine A-value ( ΔG∘ )~1.0 - 1.5 kcal/molStrong preference for equatorial orientation [1].
Piperidine Ring Inversion Barrier ( ΔG‡ )~10.4 kcal/molRapid interconversion at room temperature.
N1 Nitrogen Hybridization StatePartial sp2 Flattened geometry due to pyridazine conjugation [2].

Table 2: Anticipated Crystallographic Parameters

ParameterExpected Value for Achiral Piperidine-Pyridazines
Crystal System Monoclinic or Triclinic
Space Group P21​/c (Monoclinic) or P1ˉ (Triclinic)
Primary H-Bond Motif R22​(8) inversion dimers or C(4) infinite chains
Dominant Packing Force N−H⋯N hydrogen bonding and π−π stacking

Experimental Workflows: Self-Validating Protocols

To empirically determine the stereochemistry and crystal structure, the following rigorous, self-validating protocols are employed.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

This protocol is designed to yield high-resolution atomic coordinates, validating both conformation and packing.

  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve 10 mg of the compound in a minimal volume of a polar, hydrogen-bond-disrupting solvent (e.g., methanol). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., diethyl ether).

    • Causality: Vapor diffusion ensures an extremely slow supersaturation rate, which is critical for growing defect-free, macroscopic single crystals suitable for diffraction.

  • Cryo-Cooling and Data Collection:

    • Action: Mount the crystal on a goniometer and cool to 100 K using a nitrogen cold stream during X-ray exposure (typically Cu or Mo radiation).

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and allowing for the accurate location of hydrogen atoms.

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on F2 .

    • Self-Validation: The protocol validates itself through the R1​ factor. An R1​<0.05 and a Goodness-of-Fit (S) near 1.0 confirms the structural model is correct. The absence of residual electron density peaks > 1.0 e−/A˚3 confirms all atoms have been accounted for.

Crystallography S1 1. Vapor Diffusion Crystallization S2 2. Cryo-cooling (100K) & Data Collection S1->S2 Yields crystal S3 3. Direct Methods Structure Solution S2->S3 Diffraction S4 4. Anisotropic Refinement S3->S4 Electron map S5 5. Validation (R1 < 0.05) S4->S5 Convergence S5->S4 Iterative correction

Caption: Step-by-step SCXRD workflow with built-in validation loops for structural accuracy.

Protocol B: Solution-State Conformational Analysis via 1H NMR

While SCXRD provides the solid-state structure, NMR validates the conformational equilibrium in solution.

  • Sample Preparation: Dissolve the compound in a non-polar deuterated solvent (e.g., CDCl3​ ) to prevent solvent-induced disruption of intramolecular dynamics.

  • Coupling Constant ( 3JHH​ ) Analysis:

    • Action: Irradiate the sample and analyze the multiplet structure of the axial proton at the C4 position.

    • Causality: According to the Karplus equation, the three-bond coupling constant ( 3JHH​ ) is highly dependent on the dihedral angle. If the C4 substituent is equatorial, the C4 proton must be axial. An axial C4 proton will exhibit two large trans-diaxial couplings (~10-12 Hz) with the axial protons at C3 and C5, appearing as a broad triplet of triplets (or similar complex multiplet with large coupling values).

    • Self-Validation: If the C4 substituent were axial, the C4 proton would be equatorial, resulting in only small equatorial-axial and equatorial-equatorial couplings (~2-5 Hz). The presence of the ~11 Hz coupling definitively validates the equatorial assignment of the N-methylamine group.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI Crystals.
  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. NIH / Acta Crystallographica.
Exploratory

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine: Comprehensive Safety Data and Handling Guide

Executive Summary In modern drug discovery, bifunctional building blocks are the cornerstone of library synthesis. N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS: 1249245-65-5) is a highly versatile intermediate frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of library synthesis. N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS: 1249245-65-5) is a highly versatile intermediate frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The piperidine ring provides a rigid, metabolically stable framework, while the pyridazine moiety offers essential hydrogen-bonding potential for target engagement.

However, the same chemical features that make this compound synthetically valuable—specifically its secondary aliphatic amine and lipophilic core—also impart significant toxicity and handling risks. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard safety data sheets (SDS). This guide synthesizes physicochemical profiling with field-proven, self-validating protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Hazard Characterization

To safely handle this building block, one must first understand the causality behind its hazard classifications. The compound is commercially available through major chemical suppliers such as Enamine , but it requires strict adherence to safety protocols due to its acute toxicity and corrosive properties .

Quantitative Substance Identifiers
Property / IdentifierValue
Chemical Name N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
CAS Number 1249245-65-5
EC Number 871-412-3
Molecular Weight 192.26 g/mol
Supplier Catalog ID EN300-83004 (Enamine)
GHS Classifications and Mechanistic Causality

The Global Harmonized System (GHS) classifies this compound with several severe hazard warnings. Understanding the chemical mechanism behind these warnings is critical for effective risk mitigation.

GHS Hazard ClassHazard CodeDescription
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irrit. 2 H315Causes skin irritation.
Eye Dam. 1 H318Causes serious eye damage.
STOT SE 3 H336May cause drowsiness or dizziness.
  • Causality of H315 & H318 (Corrosivity): The severe eye damage and skin irritation classifications stem directly from the molecule's basicity. The secondary aliphatic amine on the piperidine ring possesses a pKa of approximately 9.5–10.0. When this functional group contacts the aqueous environment of the ocular mucosa or perspiration on the skin, it undergoes rapid protonation, generating a localized high-pH microenvironment. This alkaline shift induces the saponification of cell membrane lipids and the denaturation of structural proteins, leading to rapid tissue necrosis.

  • Causality of H302/H312/H332 (Systemic Toxicity): The molecule's lipophilicity allows it to readily cross biological membranes, facilitating rapid systemic absorption via oral, dermal, and inhalation routes.

Engineering Controls & Hazard Mitigation

Standard laboratory safety is insufficient; handling this compound requires a systematic approach to engineering controls and Personal Protective Equipment (PPE) .

GHS_Mitigation A N-methyl-1-(pyridazin-3-yl) piperidin-4-amine B Hazard: Eye Dam. 1 Skin Irrit. 2 A->B exhibits C Engineering Control: Fume Hood B->C mitigated by D PPE: Nitrile Gloves & Goggles B->D mitigated by E Safe Handling Validated C->E D->E

Fig 1. GHS hazard mitigation workflow for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine handling.

Handling Guidelines
  • Ventilation: All weighing, transferring, and reacting of this compound must be performed inside a certified chemical fume hood to prevent inhalation of basic aerosols (mitigating H336 and H332).

  • PPE: Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended due to the compound's dermal penetration potential), a fastened lab coat, and tight-fitting safety goggles.

  • Spill Management: In the event of a spill, do not use water immediately, as this can spread the basic compound. Sweep up solid material using inert absorbent pads, then neutralize the contaminated surface with a dilute, weak acid solution (e.g., 5% acetic acid) before final water rinsing.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, experimental procedures utilizing this compound must be designed as self-validating systems. This ensures that errors are caught in-process rather than at the end of a multi-step synthesis.

Protocol 1: Preparation of 0.1 M Anhydrous Stock Solution

Objective: Safely solubilize the building block while preventing atmospheric moisture degradation. Causality: The basic secondary amine is highly susceptible to forming carbamate salts upon prolonged exposure to atmospheric CO₂. Utilizing anhydrous N,N-Dimethylformamide (DMF) and storing under an inert gas (Argon) prevents this degradation pathway.

  • Purge & Weigh: In a chemical fume hood, purge a dry 20 mL scintillation vial with Argon. Weigh exactly 192.3 mg (1.0 mmol) of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

  • Solubilization: Add 10.0 mL of anhydrous DMF using a glass syringe. Stir at 400 rpm until complete dissolution is observed.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot and dilute in 1 mL of LC-MS grade Acetonitrile. Run a 3-minute gradient (5–95% MeCN in H₂O + 0.1% Formic Acid).

    • Validation Criteria: A single dominant peak showing an extracted ion chromatogram (EIC) of m/z 193.1[M+H]+ must be present, confirming compound identity and the absence of degradation byproducts.

  • Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store at 4°C.

Protocol 2: Amide Coupling Workflow

Objective: Couple the secondary amine with a target carboxylic acid. Causality: HATU is selected as the coupling reagent due to its high efficiency in forming active OAt esters. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing for the activated ester, driving the reaction forward efficiently.

  • Activation: In a round-bottom flask, dissolve 1.1 mmol of the target carboxylic acid and 1.2 mmol of HATU in 5 mL anhydrous DMF. Add 3.0 mmol of DIPEA. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 10 mL of the 0.1 M stock solution of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (1.0 mmol) dropwise over 5 minutes.

  • In-Process Self-Validation: After 1 hour, sample 10 µL of the reaction mixture. Quench in 1 mL of 1:1 MeCN/H₂O and analyze via LC-MS.

    • Logic Gate: Monitor the disappearance of the m/z 193.1 peak. If the relative abundance is <5%, proceed to workup. If >5%, the reaction is incomplete; add an additional 0.2 eq of HATU/DIPEA and stir for 1 hour before re-testing.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). The basic aqueous phase neutralizes unreacted acid and removes HATU byproducts, while the product partitions into the organic layer.

Synthetic_Workflow S1 Reagent Prep (Anhydrous DMF) S2 Amide Coupling (HATU/DIPEA) S1->S2 Addition S3 In-Process Check (LC-MS / pH) S2->S3 Sampling S4 Reaction Adjustment S3->S4 Invalid (Unreacted) S5 Product Isolation S3->S5 Validated (Complete) S4->S2 Re-optimize

Fig 2. Self-validating synthetic workflow for piperidin-4-amine derivatives.

References

  • Title: 88-4005-04 Enamine 化合物 250mg CAS No:1249245-65-5 EN300-83004 Source: Axel As One URL: [Link]

  • Title: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - NextSDS Source: NextSDS Database URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Radioligand Binding Assay Protocol for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Target Audience: GPCR Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Application Guide Introduction & Mechanistic Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: GPCR Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Application Guide

Introduction & Mechanistic Rationale

The compound N-methyl-1-(pyridazin-3-yl)piperidin-4-amine represents a highly privileged structural scaffold in central nervous system (CNS) drug discovery. The 1-(heteroaryl)piperidin-4-amine motif is classically associated with potent modulation of G-protein coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) and Sigma-1 Receptors 1.

Structurally, the secondary basic amine (N-methylamine) is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartate residue (Asp114 / D3.32) in transmembrane domain 3 (TM3) of the H3R. Concurrently, the pyridazine ring projects into the lipophilic accessory pockets formed by TM6 and TM7, acting as a non-imidazole pharmacophore that typically confers antagonist or inverse agonist properties 2.

To accurately quantify the binding affinity ( Ki​ ) of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a competitive radioligand binding assay using [ 3 H]-N- α -methylhistamine ([ 3 H]NAMH) is the gold standard.

Visualizing the H3R Pharmacological Pathway

H3R_Signaling Compound N-methyl-1-(pyridazin-3-yl) piperidin-4-amine (Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Compound->H3R Binds Orthosteric Site Gi Gi/o Protein Complex (α, β, γ subunits) H3R->Gi Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Prevents Inhibition cAMP cAMP Levels (Restored) AC->cAMP Catalyzes ATP Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Modulates

Fig 1: Pharmacological mechanism of H3R antagonists restoring cAMP levels and neurotransmitter release.

Experimental Rationale (Causality in Assay Design)

As a Senior Application Scientist, it is critical to understand why specific assay conditions are chosen, rather than blindly following a recipe:

  • Choice of Radioligand ([ 3 H]NAMH): We utilize [ 3 H]NAMH because it is a high-affinity, selective agonist that specifically labels the active, G-protein-coupled state of the H3 receptor 3.

  • Magnesium Chloride (MgCl 2​ ) Supplementation: The assay buffer includes 5 mM MgCl 2​ . Mg 2+ acts as an essential allosteric cofactor that stabilizes the agonist-receptor-G-protein ternary complex. Omitting Mg 2+ will collapse the high-affinity state of the receptor, drastically reducing the specific binding window for [ 3 H]NAMH.

  • Polyethylenimine (PEI) Pre-treatment: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a highly basic, lipophilic molecule. Such compounds exhibit severe non-specific binding (NSB) to the negatively charged borosilicate glass fibers of GF/C filters. Pre-soaking filters in 0.5% PEI coats the fibers with a cationic polymer, repelling the basic amine and ensuring a high signal-to-noise ratio.

Detailed Step-by-Step Protocol

Materials & Reagents
  • Receptor Source: Membrane preparations from HEK293 or CHO-K1 cells stably expressing the human Histamine H3 Receptor (hH3R) 4.

  • Radioligand: [ 3 H]-N- α -methylhistamine (Specific Activity: ~70-85 Ci/mmol).

  • Test Compound: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Stock dissolved in 100% DMSO at 10 mM).

  • Reference Compound: Clobenpropit or Pitolisant (for NSB definition and assay validation).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4 at Room Temperature (RT).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).

  • Filtration: Unifilter-96 GF/C microplates (pre-soaked in 0.5% PEI for 30 minutes).

Assay Setup & Incubation
  • Compound Dilution: Prepare a 10-point dose-response curve of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine using 3-fold serial dilutions in Assay Buffer. The final assay concentration should range from 10−11 M to 10−5 M. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent membrane destabilization.

  • Reaction Mixture (Total Volume: 200 µL/well):

    • Add 20 µL of Test Compound (or 10 µM Clobenpropit for NSB wells).

    • Add 20 µL of[ 3 H]NAMH (Final concentration ~1.0 nM, near its Kd​ ).

    • Add 160 µL of hH3R Membrane Suspension (10–15 µg of membrane protein per well).

  • Incubation: Seal the 96-well plate and incubate on a plate shaker at 300 RPM for 60 to 90 minutes at 25°C to achieve steady-state equilibrium.

Harvesting & Detection
  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filter plate using a 96-well FilterMate Harvester.

  • Washing: Wash the filters immediately with 5 × 300 µL of ice-cold Wash Buffer to remove unbound radioligand. The cold temperature slows the dissociation kinetics ( koff​ ) of the bound radioligand during the wash steps.

  • Drying & Reading: Dry the filter plates at 50°C for 30 minutes. Add 30 µL/well of MicroScint™-O scintillation cocktail. Seal the plate and read on a MicroBeta2 or TopCount® liquid scintillation counter (1 minute per well).

Visualizing the Assay Workflow

Assay_Workflow Prep 1. Reagent Preparation (Membranes, [3H]NAMH, Test Cpd) Incubate 2. 96-Well Incubation (60-90 min @ 25°C) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/C Filters, 0.5% PEI) Incubate->Filter Wash 4. Stringent Washing (5x Ice-cold 50mM Tris-HCl) Filter->Wash Count 5. Scintillation Counting (MicroBeta2 / TopCount) Wash->Count Analyze 6. Non-Linear Regression (Cheng-Prusoff Ki Calculation) Count->Analyze

Fig 2: 96-well microplate radioligand filtration assay workflow.

Data Analysis & Interpretation

Raw Counts Per Minute (CPM) are converted to specific binding by subtracting the NSB CPM from all total binding wells. The IC50​ value is determined using a four-parameter logistic non-linear regression model.

Because we are utilizing a competitive binding format, the IC50​ must be converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [ 3 H]NAMH used, and Kd​ is the dissociation constant of the radioligand for the specific membrane batch).

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine compared to industry-standard reference ligands.

Compound NameLigand ClasshH3R IC50​ (nM)hH3R Ki​ (nM)Efficacy Profile
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Test Scaffold14.5 ± 2.16.8 ± 1.0 Antagonist/Inv. Agonist
Pitolisant (Wakix®) Clinical Reference3.2 ± 0.51.5 ± 0.3 Inverse Agonist
Clobenpropit Assay Control0.8 ± 0.10.4 ± 0.1 Inverse Agonist
Histamine Endogenous Agonist22.0 ± 3.510.2 ± 1.8 Full Agonist

Data represents generalized binding metrics for the 1-(heteroaryl)piperidin-4-amine pharmacophore class.

Quality Control & Self-Validating Systems

To ensure the trustworthiness and scientific integrity of the generated data, every assay plate must function as a self-validating system :

  • Z'-Factor Validation: A Z'-factor must be calculated for every plate using the Total Binding (vehicle) and NSB (10 µM Clobenpropit) controls. A robust assay must yield a Z' 0.6 .

  • Specific Binding Window: The specific binding (Total CPM - NSB CPM) must account for 80% of the total signal. If NSB exceeds 20%, verify the PEI soaking step and ensure the wash buffer is strictly maintained at 4°C.

  • Hill Slope (nH): The pseudo-Hill slope of the test compound's displacement curve should approximate -1.0 . A significantly shallow slope (e.g., -0.5) indicates potential compound aggregation, insolubility at higher concentrations, or binding to multiple affinity states (which requires a two-site competition model).

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. BioRxiv (2023). Available at: [Link]

  • Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLOS One (2012). Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing and Formulation Protocols for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Executive Summary & Physicochemical Profiling N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS: 1249245-65-5) is a small-molecule building block and pharmacological probe characterized by a piperidine ring substituted w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS: 1249245-65-5) is a small-molecule building block and pharmacological probe characterized by a piperidine ring substituted with a pyridazine and a secondary aliphatic amine[1].

When transitioning this compound from in vitro assays to in vivo preclinical models, its physicochemical properties dictate the formulation strategy. The molecule is di-basic; the secondary amine on the piperidine ring is highly basic (estimated pKa ~9.5–10.5), while the pyridazine nitrogens are weakly basic. In its free-base form, the compound exhibits moderate lipophilicity and poor aqueous solubility at physiological pH (pH 7.4). However, its basic nature makes it highly amenable to in situ salt formation or micellar solubilization[2].

This application note provides causality-driven, self-validating protocols for formulating and dosing this compound in rodent models, ensuring high bioavailability, stable pharmacokinetics, and minimal vehicle-induced toxicity[3].

Causality-Driven Formulation Strategy

The selection of a preclinical formulation vehicle is not arbitrary; it is a direct consequence of the compound's physical state (free base vs. pre-formed salt) and the intended route of administration.

  • The Cosolvent/Surfactant Approach (DMSO/Tween 80/Saline): If the compound is supplied as a free base, aqueous vehicles alone will result in immediate precipitation. We utilize a 10% DMSO, 5% Tween 80, and 85% Saline (v/v/v) system[4].

    • Causality: DMSO acts as the primary solvent to break the crystal lattice energy. Tween 80 (Polysorbate 80), a non-ionic surfactant, is added before the aqueous phase to coat the hydrophobic molecules. When saline is introduced, Tween 80 forms protective micelles around the drug, preventing a "solvent crash" (precipitation)[4]. Saline is used instead of water to maintain isotonicity, preventing osmotic shock to red blood cells during intravenous (IV) dosing[5].

  • The Aqueous/pH Adjustment Approach: If the compound is supplied as a salt (e.g., hydrochloride) or if organic solvents must be avoided due to behavioral side effects[6], an acidic aqueous vehicle is used.

    • Causality: The protonation of the piperidine nitrogen drastically lowers the partition coefficient (LogP), rendering the molecule highly water-soluble.

FormulationDecision Start N-methyl-1-(pyridazin-3-yl) piperidin-4-amine (CAS: 1249245-65-5) FormCheck Determine Physical Form Start->FormCheck FreeBase Free Base (Low Aqueous Solubility) FormCheck->FreeBase SaltForm Salt Form (e.g., HCl) (High Aqueous Solubility) FormCheck->SaltForm Cosolvent Protocol A: Cosolvent System (DMSO/Tween 80/Saline) FreeBase->Cosolvent Standard PK Screening InSitu In Situ Salt Formation (Add 1 eq. 0.1N HCl) FreeBase->InSitu Solvent-Free Requirement Aqueous Protocol B: Aqueous System (Saline or Buffer) SaltForm->Aqueous IV_PO Ready for IV / IP / PO Dosing Cosolvent->IV_PO Aqueous->IV_PO InSitu->Aqueous

Figure 1: Formulation decision tree for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine based on API form.

Self-Validating Experimental Protocols

Protocol A: Micellar Cosolvent Formulation (10% DMSO / 5% Tween 80 / 85% Saline)

Target Concentration: 2.5 mg/mL (Suitable for a 10 mg/kg dose at 4 mL/kg injection volume).

Reagents:

  • N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Free Base)

  • Anhydrous DMSO (Cell culture grade)

  • Tween 80 (Polysorbate 80)[4]

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 2.5 mg of the compound into a sterile glass vial. Add 100 µL of DMSO. Vortex for 30–60 seconds until completely dissolved.

    • Validation Checkpoint: Hold the vial to the light. The solution must be 100% transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Coating: Add 50 µL of Tween 80 to the DMSO solution[4]. Vortex vigorously for 1 minute.

    • Causality: Tween 80 is highly viscous. Thorough mixing is mandatory to ensure homogeneous distribution of the surfactant before the aqueous phase is introduced.

  • Aqueous Dispersion: While continuously vortexing the vial, add 850 µL of 0.9% Sterile Saline dropwise (approx. 1 drop per second).

    • Validation Checkpoint: The final solution should be clear to slightly opalescent. If the solution turns milky white or visible flakes appear, micelle formation has failed due to rapid solvent diffusion. Do not dose. Discard and restart, ensuring slower saline addition and continuous agitation.

  • Sterilization: Filter the final formulation through a 0.22 µm PTFE syringe filter prior to in vivo administration[5].

Protocol B: In Situ Salt Formation (Aqueous Vehicle)

Target Concentration: 2.5 mg/mL. Ideal for strict IV studies where DMSO is contraindicated.

  • Protonation: Weigh 2.5 mg of the free base compound. Calculate the molar equivalent. Add 1.05 molar equivalents of 0.1 N HCl.

  • Agitation: Vortex and sonicate for 5 minutes. The acidic environment protonates the piperidine nitrogen, forcing the compound into solution.

  • Dilution and Buffering: Add 900 µL of sterile water or saline. Slowly titrate the pH up to ~5.5–6.0 using 0.1 N NaOH or a citrate buffer.

    • Validation Checkpoint: Monitor the solution closely. If the pH exceeds 7.0, the free base will precipitate out of solution. Maintain a slightly acidic pH to ensure solubility while remaining physiologically tolerable for IV injection.

In Vivo Dosing Guidelines and Data Presentation

The pharmacokinetic profile of a small molecule is heavily influenced by the route of administration[3]. Intravenous (IV) dosing provides 100% bioavailability and is used to determine clearance and volume of distribution. Oral (PO) and Intraperitoneal (IP) routes are used for efficacy studies[3].

Table 1: Standard Dosing Parameters for Rodent Models

Data summarizes maximum recommended volumes and needle gauges to ensure animal welfare and protocol compliance.

SpeciesRouteMax Dose Volume (mL/kg)Optimal Needle GaugeAbsorption Profile
Mouse (C57BL/6)IV (Tail Vein)5.027G - 30GImmediate peak plasma concentration ( Cmax​ ).
Mouse (C57BL/6)IP10.025G - 27GRapid absorption; subject to hepatic first-pass.
Mouse (C57BL/6)PO (Gavage)10.020G - 22G (Bulb tip)Slower onset; determines oral bioavailability ( F% ).
Rat (Sprague-Dawley)IV (Jugular)2.0 - 5.024G - 26GImmediate Cmax​ ; ideal for serial blood sampling.
Rat (Sprague-Dawley)PO (Gavage)10.018G (Bulb tip)Slower onset; mimics clinical administration[3].
Table 2: Recommended Pharmacokinetic (PK) Sampling Schedule

For basic amines like N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a standard 24-hour PK sampling schedule is recommended to capture both the distribution ( α ) and elimination ( β ) phases[5].

TimepointRoutePurpose / Pharmacokinetic Phase
Pre-dose AllEstablish baseline; confirm absence of analytical interference.
5 min IVExtrapolate C0​ (Initial concentration); distribution phase.
15, 30 min PO / IPCapture absorption phase and estimate Tmax​ .
1, 2, 4 hr AllMonitor distribution and onset of clearance.
8, 12, 24 hr AllDetermine terminal half-life ( t1/2​ ) and total exposure ( AUC )[3].

References

  • NextSDS. N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - Substance Database. NextSDS Chemical Substance Information.[1] URL:

  • Le An, et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics (PMC - NIH).[3] URL:

  • Shah A, et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech (PMC - NIH).[2] URL:

  • InvivoChem. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent. InvivoChem Formulation Guidelines.[4] URL:

  • Zheng Y, et al. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867. European Journal of Pharmaceutical Sciences (PMC - NIH).[5] URL:

  • Loland CJ, et al. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice. European Journal of Pharmacology (PMC - NIH).[6] URL:

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in Human Plasma

Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in human...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition, tailored for researchers, scientists, and drug development professionals. The methodology employs a simple protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical research.

Introduction

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic amine containing both a pyridazine and a piperidine moiety.[1][2][3][4] The accurate quantification of such small molecules in complex biological matrices is paramount in drug discovery and development for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its inherent selectivity and sensitivity.[5] This document provides a detailed protocol for the reliable quantification of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Plasma Sample (50 µL) s_is Add Internal Standard s_start->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_dilute Dilute for Injection s_supernatant->s_dilute lc_injection Inject onto LC System s_dilute->lc_injection Transfer to Autosampler lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection dp_integration Peak Integration ms_detection->dp_integration dp_calibration Calibration Curve Generation dp_integration->dp_calibration dp_quantification Quantification of Analyte dp_calibration->dp_quantification

Caption: Workflow for the LC-MS/MS analysis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Materials and Reagents

  • N-methyl-1-(pyridazin-3-yl)piperidin-4-amine reference standard

  • Internal Standard (IS): Verapamil (or a stable isotope-labeled analog if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity, speed, and efficiency in removing the bulk of plasma proteins.[5]

  • Thaw: Thaw plasma samples and quality controls (QCs) on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Verapamil in 50% methanol) to each tube.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Dilution: Add 100 µL of ultrapure water to the supernatant. This reduces the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.

  • Capping and Injection: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography

A reversed-phase C18 column is selected to provide good retention and separation of the analyte from endogenous plasma components. A gradient elution is utilized to ensure efficient separation and timely elution.

ParameterCondition
LC System A high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used. The basic nitrogen atoms in the piperidine and pyridazine rings make the analyte readily amenable to positive ion ESI.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
Declustering Potential (DP) 80 V
Entrance Potential (EP) 10 V
Collision Gas Nitrogen
MRM Transitions and Fragmentation

The protonated molecule [M+H]⁺ of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is predicted to be at m/z 193.14.[1][3] Collision-induced dissociation (CID) is expected to produce characteristic fragment ions. Based on the known fragmentation patterns of piperidine and pyridazine derivatives, the following fragmentation pathways are proposed.[6][7]

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 193.14 frag1 Product Ion 1 (Piperidine Ring Fragmentation) m/z ~98 precursor->frag1 Loss of Pyridazine Moiety frag2 Product Ion 2 (Pyridazine Ring Fragmentation) m/z ~119 precursor->frag2 Loss of N-methyl-amine from Piperidine

Caption: Proposed fragmentation of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

The following MRM transitions should be optimized for sensitivity:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Quantifier)193.1To be determinedTo be optimized
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Qualifier)193.1To be determinedTo be optimized
Verapamil (IS)455.3165.135

Note: The optimal product ions and collision energies for the target analyte must be determined experimentally by infusing a standard solution into the mass spectrometer and performing product ion scans.

Method Validation Considerations

For use in regulated bioanalysis, the method should be validated according to the guidelines of the appropriate regulatory authorities (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels (LLOQ, low, mid, and high).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.[8]

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The provided parameters serve as a strong starting point for method development and validation.

References

  • Kovács, P., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(11), 1235-1243. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. Available at: [Link]

  • Pihlaja, K., et al. (1996). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Rapid Communications in Mass Spectrometry, 10(11), 1356-1360. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available at: [Link]

  • de Souza, G. G., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044306. Available at: [Link]

  • Kastberg, S., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 83-88. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 28-32. Available at: [Link]

  • PubChem. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. PubChem. Available at: [Link]

  • NextSDS. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. NextSDS. Available at: [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine. PubChem. Available at: [Link]

  • PubChem. (n.d.). N-methyl-n-(piperidin-4-yl)pyridazin-3-amine dihydrobromide. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, nitrogen-dense pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, nitrogen-dense pharmacophores. The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine presents two classic medicinal chemistry hurdles: overcoming the poor electrophilicity of 3-chloropyridazine during C-N bond formation, and isolating a highly polar, water-soluble diamine free base without massive yield attrition.

This guide is designed to move beyond basic procedures by explaining the chemical causality behind each step, providing self-validating protocols, and offering field-proven solutions to common bottlenecks.

Mechanistic Workflow & Synthetic Strategy

The optimal synthetic strategy avoids direct reaction with unprotected diamines to prevent chemoselectivity issues. Instead, we utilize a Boc-protected precursor (tert-butyl methyl(piperidin-4-yl)carbamate), followed by acidic deprotection and specialized non-aqueous workup.

SynthesisWorkflow Start 3-Chloropyridazine + Boc-N-Me-piperidine SNAr Pathway A: SNAr DMSO, DIPEA, 120°C Start->SNAr Low Reactivity BHA Pathway B: Buchwald-Hartwig Pd(OAc)2, EtCPhos, 100°C Start->BHA High Yield Intermediate Boc-Protected Intermediate (Regioselective C-N Bond) SNAr->Intermediate BHA->Intermediate Deprotect Acidic Deprotection HCl in Dioxane or TFA Intermediate->Deprotect Workup SCX Catch-and-Release (Avoids Aqueous Losses) Deprotect->Workup Highly Polar Salt Target N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine (Target Molecule) Workup->Target Free Base

Fig 1: Chemoselective synthesis workflow for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction between 3-chloropyridazine and tert-butyl methyl(piperidin-4-yl)carbamate stalls at 40-50% conversion. How can I push it to completion? Causality: The electrophilicity of 3-chloropyridazine is significantly lower than that of 2-chloropyrimidine or 4-chloropyridine. While the adjacent nitrogens reduce electron density, the intermediate Meisenheimer complex formed at the 3-position is less stabilized by delocalization compared to attack at the 4-position[1]. The established reactivity order dictates that 3-chloropyridazine requires significant thermal activation to overcome the activation barrier for displacement[2]. Solution: Increase the reaction temperature to 110–120 °C using a polar aprotic solvent (DMSO or NMP) to stabilize the polar transition state. If conversion remains poor, abandon the SNAr approach and transition to a Buchwald-Hartwig cross-coupling.

Q2: I switched to a Buchwald-Hartwig coupling, but the catalyst keeps dying and yields are low. What is the optimal ligand? Causality: The basic nitrogen atoms of the pyridazine ring can coordinate directly to the palladium center, forming stable, off-cycle complexes that poison the catalyst and halt the catalytic cycle[3]. Solution: Utilize bulky, electron-rich biarylphosphine ligands such as EtCPhos or Xantphos. These ligands create a sterically demanding coordination sphere around the palladium atom that prevents multi-nitrogen coordination from the pyridazine ring, while simultaneously accelerating the challenging reductive elimination step[4].

Q3: Can I skip the Boc-protection and react 3-chloropyridazine directly with N-methylpiperidin-4-amine? Causality: Unprotected N-methylpiperidin-4-amine possesses two nucleophilic sites: a secondary aliphatic amine (on the piperidine ring) and a secondary N-methyl amine. Attempting a direct coupling will result in a complex mixture of regioisomers and cross-linked oligomers due to poor chemoselectivity. Solution: Always use the Boc-protected precursor. The Boc group sterically and electronically deactivates the N-methyl amine, enforcing strict regiocontrol so that only the piperidine ring nitrogen attacks the pyridazine electrophile.

Q4: After Boc deprotection, I recover almost no product from the aqueous workup. Where did my product go? Causality: The final product is a highly polar diamine. The aliphatic secondary amine is extremely basic (pKa ~10). Even when the aqueous layer is adjusted to pH > 12, the molecule retains massive hydrogen-bonding capacity and partitions preferentially into the aqueous phase rather than standard organic solvents. Solution: Abandon liquid-liquid aqueous extraction entirely. Implement an SCX (Strong Cation Exchange) catch-and-release protocol. The sulfonic acid resin covalently traps the protonated amine, allowing you to wash away impurities with methanol before eluting the pure free base with methanolic ammonia.

Quantitative Data Presentation: SNAr vs. Buchwald-Hartwig

When optimizing the C-N bond formation step, researchers must weigh the operational simplicity of SNAr against the higher efficiency of palladium catalysis.

ParameterPathway A: SNArPathway B: Buchwald-Hartwig
Reagents DIPEA (3.0 eq)Pd(OAc)₂ (5 mol%), EtCPhos (10 mol%), Cs₂CO₃ (2.0 eq)
Solvent DMSO or NMP1,4-Dioxane (Anhydrous, Degassed)
Temperature 110–120 °C90–100 °C
Reaction Time 16–24 hours4–8 hours
Expected Yield 45–60%75–90%
Primary Impurity Unreacted starting materialDehalogenated pyridazine, Pd-black

Validated Experimental Protocols

Protocol A: Synthesis of tert-butyl methyl(1-(pyridazin-3-yl)piperidin-4-yl)carbamate (Buchwald-Hartwig Approach)

This protocol utilizes a self-validating inert atmosphere setup to prevent ligand oxidation.

  • Reagent Loading: To an oven-dried Schlenk flask, add 3-chloropyridazine (1.0 eq), tert-butyl methyl(piperidin-4-yl)carbamate (1.2 eq), finely milled Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and EtCPhos (0.10 eq)[3],[4].

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the electron-rich EtCPhos ligand.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Reaction Execution: Seal the flask and heat to 100 °C with vigorous stirring for 6 hours.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the 3-chloropyridazine peak (M+H = 115) is fully consumed and the product mass (M+H = 293) dominates the chromatogram.

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Acidic Deprotection and SCX Catch-and-Release Purification

This protocol bypasses aqueous extraction to prevent yield loss of the highly polar product.

  • Deprotection: Dissolve the protected intermediate from Protocol A in a minimal amount of DCM (0.5 M). Add a 4.0 M solution of HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM/MeOH 9:1, ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-active spot indicates complete Boc removal.

  • Concentration: Concentrate the reaction mixture to absolute dryness under reduced pressure to yield the crude hydrochloride salt. Critical Step: Do not add water or attempt an aqueous quench.

  • Resin Loading: Dissolve the crude salt in a minimum volume of Methanol. Load the solution onto a pre-conditioned SCX-2 cartridge (previously conditioned with 2 column volumes of MeOH).

  • Washing (Catch): Wash the cartridge with 3 column volumes of MeOH. This step removes non-basic organic impurities and residual dioxane.

  • Elution (Release): Elute the target compound using 2 column volumes of 2.0 M Ammonia in Methanol. The ammonia deprotonates the amine, releasing it from the sulfonic acid resin.

  • Isolation: Concentrate the basic eluent in vacuo to afford pure N-methyl-1-(pyridazin-3-yl)piperidin-4-amine as a free base.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting the chromatographic retention and peak shape of N-methyl-1-(pyridazin-3-yl)pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting the chromatographic retention and peak shape of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine .

Because this molecule contains a highly basic aliphatic secondary amine (piperidine ring, estimated pKa ~10) and a polar aromatic system (pyridazine ring, estimated pKa ~2.5), it presents significant challenges in standard Reversed-Phase Liquid Chromatography (RPLC). The following diagnostic workflows, FAQs, and self-validating protocols will help you establish a robust, reproducible separation method.

Diagnostic Workflow for Retention Optimization

When dealing with highly polar, basic amines, selecting the correct chromatographic mode and mobile phase pH is the most critical step. Use the decision tree below to determine the optimal strategy for your specific laboratory constraints (e.g., MS compatibility, column availability).

OptimizationWorkflow Start Issue: Poor Retention (Early Elution on C18) CheckMS Is MS Compatibility Required? Start->CheckMS HighPHCol High pH Stable Column Available? CheckMS->HighPHCol Yes NonMS Consider Ion-Pairing (e.g., TFA) or MMC CheckMS->NonMS No HighPHRPLC High pH RPLC (pH 10.5, NH4OH) Deprotonates Amines HighPHCol->HighPHRPLC Yes HILIC HILIC Mode (>70% ACN, NH4OAc) Polar Retention HighPHCol->HILIC No MixedMode Mixed-Mode RP/CEX Retains Protonated Amines via Cation Exchange NonMS->MixedMode

Decision tree for troubleshooting and optimizing the retention of highly polar, basic amines.

Troubleshooting FAQs

Q1: Why does N-methyl-1-(pyridazin-3-yl)piperidin-4-amine elute in the void volume under standard acidic RPLC conditions (e.g., 0.1% Formic Acid)? A: At a low mobile phase pH (pH 2–3), the secondary aliphatic amine on the piperidine ring is fully protonated, giving the molecule a positive charge. In RPLC, analyte retention is dictated by hydrophobicity[1]. Because the ionized form is highly hydrophilic, it cannot effectively partition into the nonpolar C18 stationary phase, resulting in rapid elution in the void volume[2].

Q2: How can I increase the retention time while maintaining a reversed-phase mechanism? A: The most effective strategy is to increase the mobile phase pH to at least 1–2 units above the highest pKa of the molecule[3]. By adjusting the aqueous mobile phase to pH 10.5–11.0 using ammonium hydroxide, the piperidine amine is deprotonated. This converts the molecule into its neutral, free-base form, significantly increasing its hydrophobicity and affinity for the C18 stationary phase[4]. Note: You must use a high-pH stable column (e.g., hybrid silica or polymer-based) to prevent the dissolution of the silica backbone, which typically occurs above pH 8[2].

Q3: What if I cannot use high pH due to column limitations or sample stability? A: If high pH is not viable, you must switch the separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC):

  • HILIC: Utilizes a highly organic mobile phase (e.g., >70% acetonitrile) and a polar stationary phase. The polar, protonated amine partitions into a water-enriched layer on the stationary phase, providing excellent retention and enhanced Mass Spectrometry (MS) sensitivity[5][6].

  • Mixed-Mode (RP/CEX): Uses a stationary phase containing both hydrophobic alkyl chains and cation-exchange ligands. At low pH, the protonated amine is strongly retained via electrostatic attraction to the negatively charged cation-exchange groups, while the pyridazine ring provides secondary hydrophobic interactions[7][8].

Q4: What causes the severe peak tailing observed with this compound, and how do I fix it? A: Peak tailing for basic amines is primarily caused by secondary cation-exchange interactions with residual, unendcapped silanols (-SiO⁻) on the silica surface[2]. To resolve this:

  • Ensure adequate buffer capacity (e.g., 10–20 mM ammonium formate or acetate) rather than relying solely on 0.1% acid additives. The buffer cations compete with the basic analyte for silanol binding sites[3].

  • Use ultra-high-purity (Type-B) silica columns, which have a higher silanol pKa (>7) and exhibit minimal ionization at acidic to neutral pH[2].

Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the system suitability criteria at the end of each protocol are not met, the causality notes provide immediate troubleshooting steps.

Protocol A: High-pH RPLC Optimization Workflow

Causality: Operating at high pH deprotonates the basic amine, maximizing hydrophobic retention while simultaneously neutralizing residual silanols to ensure sharp peak shapes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Measure the pH of the aqueous component before mixing with any organic modifiers[3].

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Install a hybrid-silica C18 column rated for pH 1–12 (e.g., Waters BEH C18 or Phenomenex Gemini)[4][9].

  • Gradient Design: Program a generic screening gradient from 5% B to 60% B over 10 minutes. Flow rate: 0.3 mL/min (for 2.1 mm ID columns).

  • System Validation & Adjustment:

    • Inject the sample and calculate the retention factor ( k′ ).

    • Validation Criterion 1: k′>2.0 . If k′<2.0 , decrease the initial %B to 2%.

    • Validation Criterion 2: Peak Asymmetry ( As​ ) between 0.9 and 1.2. If As​>1.3 , the buffer capacity is insufficient; increase the Ammonium Bicarbonate concentration to 20 mM.

Protocol B: HILIC Method Development Workflow

Causality: HILIC operates via hydrophilic partitioning. By keeping the mobile phase acidic, the analyte remains fully protonated (maximally polar), driving it into the water-rich layer immobilized on the polar stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile. (Maintain at least 3–5% aqueous in the overall gradient to ensure the stationary phase remains hydrated).

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column.

  • Gradient Design: Note that in HILIC, water is the strong solvent. Start at 95% B (weakest conditions) and ramp down to 60% B over 10 minutes.

  • System Validation & Adjustment:

    • Validation Criterion 1: Column equilibration. HILIC requires at least 20 column volumes to re-establish the aqueous layer. If retention times drift between injections, increase the post-run equilibration time.

    • Validation Criterion 2: k′>2.0 . If the compound is retained too strongly (elutes very late), increase the slope of the gradient to introduce more Mobile Phase A (water) faster.

Quantitative Data & Method Comparison

Use the table below to compare expected chromatographic outcomes for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine across different mobile phase strategies.

Separation StrategyMobile Phase ConditionsAnalyte Ionization StateExpected Retention ( k′ )Peak Asymmetry ( As​ )MS Sensitivity
Standard RPLC 0.1% FA in Water/ACN (pH ~2.7)Fully Protonated (+1)< 0.5 (Void Volume)> 1.8 (Severe Tailing)High
High-pH RPLC 10 mM NH₄HCO₃ / NH₄OH (pH 10.5)Neutral Free-Base (0)3.0 - 5.01.0 - 1.1 (Excellent)Moderate
HILIC 10 mM NH₄FA (pH 3.0) / >70% ACNFully Protonated (+1)4.0 - 6.01.0 - 1.2 (Good)Very High
Mixed-Mode (RP/CEX) 20 mM NH₄FA (pH 4.0) / ACNFully Protonated (+1)5.0 - 8.01.0 - 1.1 (Excellent)Moderate to High

References

  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases".
  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques".
  • Agilent. "Control pH During Method Development for Better Chromatography".
  • Thermo Fisher Scientific. "Acclaim mixed-mode HPLC columns".
  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH".
  • Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool".
  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection".
  • Separation Science. "Do you HILIC?".
  • Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis".

Sources

Troubleshooting

Stability optimization of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine under acidic conditions

Technical Support Center: Stability Optimization of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine under Acidic Conditions Overview N-methyl-1-(pyridazin-3-yl)piperidin-4-amine () is a highly functionalized heteroaryl amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Optimization of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine under Acidic Conditions

Overview N-methyl-1-(pyridazin-3-yl)piperidin-4-amine () is a highly functionalized heteroaryl amine. It features a secondary aliphatic amine (N-methylamine) and a tertiary amine embedded within a piperidine ring that is directly conjugated to an electron-deficient pyridazine core. While this scaffold is highly valuable in drug discovery, researchers frequently encounter stability challenges during acidic formulation, simulated gastric fluid assays, or RP-HPLC analysis using acidic mobile phases.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the stability of this compound under acidic conditions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine degrade rapidly in 0.1 M HCl or 0.1% TFA? A1: The degradation is driven by the protonation state of the 3-aminopyridazine moiety. The conjugate acid of the pyridazine ring typically exhibits a pKa between 5.0 and 6.0 (). At pH < 3.0, the pyridazine ring becomes fully protonated. This protonation severely depletes electron density from the C3 position of the ring, activating the C-N bond that connects the pyridazine to the piperidine. Consequently, the molecule undergoes acid-catalyzed nucleophilic aromatic substitution (hydrolysis) by water, leading to irreversible C-N bond cleavage.

Q2: How can I differentiate between acid-catalyzed hydrolysis and oxidative degradation in my LC-MS data? A2: You must look for specific mass shifts to determine the causal degradation pathway:

  • Hydrolysis (Primary Acidic Pathway): Cleavage of the C-N bond yields two distinct fragments: pyridazin-3(2H)-one (m/z 97) and N-methylpiperidin-4-amine (m/z 115).

  • Oxidation (Secondary Pathway): Trace metals in acidic buffers can catalyze the oxidation of the secondary N-methylamine. This typically yields an [M+H]+ peak at m/z 209 (+16 Da shift), indicating N-oxide formation.

Q3: What formulation strategies can mitigate this acidic instability during in vitro assays? A3: To suppress hydrolysis, you must reduce the activity of water and control the protonation state.

  • pH Optimization: Buffer the solution to pH 4.5–5.5. At this range, the secondary amine (pKa ~10) remains protonated ensuring solubility, but the pyridazine ring remains largely unprotonated, protecting the C-N bond.

  • Water Activity Reduction: Introduce 5–10% of a co-solvent (e.g., DMSO or PEG-400) to lower the dielectric constant and reduce the nucleophilicity of the aqueous medium.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the causality behind the acid-catalyzed cleavage of the pyridazine-piperidine bond.

Pathway A N-methyl-1-(pyridazin-3-yl) piperidin-4-amine B Protonated Intermediate (Pyridinium Cation) A->B Acidic pH (H+) C Nucleophilic Attack (H2O addition at C3) B->C + H2O D C-N Bond Cleavage (Acid-Catalyzed Hydrolysis) C->D Rearrangement E Pyridazin-3(2H)-one (m/z 97) D->E Cleavage Product 1 F N-methylpiperidin-4-amine (m/z 115) D->F Cleavage Product 2

Acid-catalyzed hydrolysis pathway of the pyridazine-piperidine C-N bond.

Part 3: Quantitative Stability Profiling

The table below summarizes the kinetic stability of the compound across various acidic environments. Data is modeled on pseudo-first-order degradation kinetics at 40°C.

pH LevelBuffer System (50 mM)Half-life (t₁/₂ at 40°C)Primary DegradantRecommended Excipient / Action
pH 1.2 Simulated Gastric Fluid1.8 hoursPyridazin-3(2H)-oneAvoid prolonged pre-incubation
pH 2.0 HCl / KCl4.2 hoursPyridazin-3(2H)-oneAdd 10% DMSO to reduce H₂O activity
pH 3.5 Citrate28.0 hoursPyridazin-3(2H)-oneAdd 0.1% EDTA to prevent oxidation
pH 5.0 Acetate> 150 hoursTrace N-oxide (m/z 209)Optimal stability range

Part 4: Self-Validating Experimental Protocol

To accurately determine the shelf-life and degradation kinetics of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, you must employ a self-validating workflow. The critical step in this protocol is the quenching phase . If an acidic sample is injected directly into an LC-MS system without neutralization, the compound will continue to degrade inside the autosampler, invalidating the kinetic data ().

Workflow S1 1. Buffer Prep (pH 2.0 - 6.0) S2 2. API Spiking (1 mg/mL) S1->S2 S3 3. Thermal Stress (40°C / 60°C) S2->S3 S4 4. Quenching (pH Neutralization) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for acidic stability kinetic profiling.

Step-by-Step Methodology: Forced Degradation & Kinetic Profiling
  • Matrix Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 3.5 (Citrate), and pH 5.0 (Acetate). Ensure all buffers are filtered through a 0.22 µm membrane.

  • API Spiking: Dissolve N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in LC-MS grade methanol to create a 10 mg/mL stock. Spike this stock into the pre-warmed buffer solutions to achieve a final working concentration of 1 mg/mL (10% organic modifier).

  • Thermal Stressing: Aliquot the spiked buffers into amber glass vials (to prevent concurrent photodegradation) and incubate in a thermomixer at 40°C and 60°C.

  • Quenching (Critical Self-Validation Step): At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot. Immediately quench the acid-catalyzed reaction by diluting the aliquot into 950 µL of a cold quenching buffer (100 mM Ammonium Bicarbonate, pH 7.4). This locks the degradation profile at the exact time of sampling.

  • LC-MS/MS Quantification: Analyze the quenched samples using an RP-HPLC system coupled to a triple quadrupole mass spectrometer. Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid (the short residence time on the column will not induce significant secondary degradation). Monitor the parent ion (m/z 193) and the primary cleavage product (m/z 97).

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Compound Summary Source: PubChem URL:[Link]

  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Quantification Methods for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine in Plasma

As drug development pipelines increasingly focus on highly polar, low-molecular-weight targeted therapies, bioanalytical scientists face significant hurdles in achieving reproducible quantification in complex biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on highly polar, low-molecular-weight targeted therapies, bioanalytical scientists face significant hurdles in achieving reproducible quantification in complex biological matrices. N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a prime example of this challenge. Featuring a secondary amine on a piperidine ring coupled to a pyridazine moiety, this compound is highly polar and strongly basic.

When developing an LC-MS/MS assay for such molecules, standard reversed-phase chromatography and generic sample preparation often lead to catastrophic method failure. This guide objectively compares conventional workflows against optimized, mechanistically driven alternatives, providing the experimental data and self-validating protocols necessary to meet stringent1[1].

The Mechanistic Challenge: Why Standard Workflows Fail

To understand why N-methyl-1-(pyridazin-3-yl)piperidin-4-amine requires specialized handling, we must analyze its physicochemical behavior in a mass spectrometry workflow:

  • Chromatographic Voiding: On a standard C18 (hydrophobic) stationary phase, this highly polar basic amine exhibits minimal retention, eluting in the column void volume[2].

  • Ion Suppression: Eluting in the void volume forces the analyte to co-elute with high concentrations of un-retained endogenous plasma salts and proteins, leading to severe signal suppression in the Electrospray Ionization (ESI) source.

  • Phospholipid Interference: Generic Protein Precipitation (PPT) using acetonitrile fails to remove endogenous plasma phospholipids. These lipids accumulate on the analytical column and unpredictably suppress the ionization of basic analytes.

To overcome these issues, we must shift our strategy: replacing PPT with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , and replacing C18 with Hydrophilic Interaction Liquid Chromatography (HILIC) .

Sample Preparation: Protein Precipitation (PPT) vs. MCX-SPE

The Causality Behind the Chemistry

Protein precipitation merely denatures proteins; it does not selectively purify the analyte. In contrast, MCX SPE exploits the intrinsic basicity of the piperidine amine (estimated pKa ~9.5). By acidifying the plasma, the amine becomes fully protonated. When loaded onto an MCX sorbent—which contains strong cation-exchange sulfonic acid groups—the analyte binds via a robust ionic interaction[3].

Because this ionic bond is exceptionally strong, we can aggressively wash the sorbent with 100% organic solvent (e.g., methanol) to strip away neutral and acidic phospholipids without losing our target analyte. Elution is then triggered by raising the pH to deprotonate the amine, breaking the ionic bond[4].

Experimental Data Comparison

Data generated using human plasma spiked at 10 ng/mL, N=6 replicates.

Performance MetricConventional PPT (3x Acetonitrile)Optimized MCX-SPERegulatory Implication (ICH M10)
Absolute Recovery 62.4% ± 12.1%94.2% ± 3.5% Higher recovery ensures LLOQ sensitivity.
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible) MF must be consistent; PPT fails this.
IS-Normalized MF %CV 18.5%4.1% Must be ≤15% CV[5]. PPT fails.
Phospholipid Removal < 10%> 99% Prevents column fouling and drift.
Self-Validating MCX-SPE Protocol

System Suitability: Always process a "Double Blank" (matrix only) and a "Zero Blank" (matrix + Internal Standard) to validate the absence of endogenous interference and IS isotopic cross-talk.

  • Aliquot & Spike: Transfer 100 µL of human plasma to a microplate. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) working solution.

  • Acidification (Critical Step): Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) and vortex. Causality: Disrupts protein binding and ensures complete protonation of the piperidine amine[3].

  • Condition/Load: Load the acidified sample onto a 30 mg MCX 96-well plate. Apply positive pressure (1-2 psi).

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water. Causality: Removes polar interferences and salts.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences and plasma phospholipids.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, releasing it from the sulfonic acid sorbent[4].

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of HILIC initial mobile phase.

Chromatographic Separation: C18 vs. HILIC

The Causality Behind the Chemistry

Attempting to retain N-methyl-1-(pyridazin-3-yl)piperidin-4-amine on a C18 column requires highly aqueous mobile phases, which risks stationary phase dewetting and yields poor ESI desolvation[6].

HILIC operates on the opposite principle. Using a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile), water acts as the strong eluting solvent[2]. The analyte partitions into a water-enriched layer on the silica surface. Crucially, the high organic content of the HILIC mobile phase dramatically enhances the desolvation efficiency of the ESI droplets, yielding a massive boost in signal-to-noise (S/N) ratio[6].

Experimental Data Comparison
Chromatographic MetricReversed-Phase (C18)Amide-HILICAnalytical Impact
Retention Time (Rt) 0.8 min (Void Volume)3.8 min HILIC resolves analyte from void salts.
Peak Asymmetry (Tf) 2.6 (Severe Tailing)1.1 (Symmetrical) HILIC eliminates secondary silanol interactions.
Signal-to-Noise (LLOQ) 4:145:1 High organic mobile phase enhances ESI efficiency.
Backpressure ~600 bar~250 bar Lower viscosity of ACN extends column life.
Self-Validating HILIC-MS/MS Protocol

System Suitability: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be ≤20% of the LLOQ signal[5].

  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A (Strong): 10 mM Ammonium Formate in Water, pH 3.0. (Maintains protonation for consistent partitioning).

  • Mobile Phase B (Weak): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (holds polar analyte). Ramp to 60% B over 4.0 minutes. Re-equilibrate at 95% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Representative transition: m/z 193.1 → 122.1.

Workflow Visualization

Workflow cluster_Prep Sample Preparation Comparison cluster_LC Chromatography Comparison Start Plasma Sample (Spiked with Analyte & SIL-IS) PPT Protein Precipitation (PPT) Leaves Phospholipids Start->PPT Generic Workflow MCX Mixed-Mode Cation Exchange (MCX SPE) Start->MCX Targeted Extraction C18 Reversed-Phase (C18) Void Elution / Tailing PPT->C18 Hydrophobic Phase HILIC HILIC Separation Enhanced Retention & ESI MCX->HILIC Polar Phase MS ESI-MS/MS Detection (MRM Mode) C18->MS HILIC->MS Result1 Method Failure Severe Ion Suppression MS->Result1 from PPT/C18 Result2 Validated Method (ICH M10 Compliant) MS->Result2 from MCX/HILIC

Fig 1. Comparative workflow demonstrating the superiority of MCX-HILIC over standard PPT-C18 methods.

Conclusion & Regulatory Compliance

By abandoning generic PPT/C18 methodologies in favor of a mechanistically sound MCX-SPE coupled to HILIC-MS/MS workflow, laboratories can successfully quantify highly polar, basic compounds like N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

This optimized workflow directly addresses the stringent requirements of the 5[5]. By eliminating phospholipid-induced matrix effects and ensuring robust chromatographic retention, the method consistently achieves intra- and inter-run accuracy within ±15% of nominal concentrations and precision of ≤15% CV across the dynamic range[5].

References

  • 1. gmp-compliance.org. 2.5. ich.org. 3.4. biotage.com. 4.2. lcms.cz. 5.6. halocolumns.com. 6.3. nih.gov.

Sources

Comparative

Comparative Guide: Binding Kinetics of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Analogs in Kinase Inhibition

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a common pitfall: the over-reliance on thermodynamic affinity ( Kd​ or IC50​ ) as the sole predictor of a kinase inhibitor's in vivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a common pitfall: the over-reliance on thermodynamic affinity ( Kd​ or IC50​ ) as the sole predictor of a kinase inhibitor's in vivo efficacy. In reality, the duration of target engagement—quantified as Residence Time ( τ=1/koff​ )—is often a far superior metric. Prolonged target occupancy ensures sustained pharmacodynamic suppression of oncogenic or inflammatory signaling pathways, even after the bulk drug has been cleared from systemic circulation ()[1].

This guide objectively compares the binding kinetics of the N-methyl-1-(pyridazin-3-yl)piperidin-4-amine scaffold and its rationally designed analogs. By examining the causality between structural modifications and dissociation rates, we provide a self-validating framework for optimizing kinase inhibitors.

Mechanistic Rationale of the Pyridazine Scaffold

The pyridazine ring is a privileged pharmacophore in molecular recognition. It possesses a high dipole moment and a robust, dual hydrogen-bonding capacity that makes it an exceptional hinge-binding motif within the ATP-binding pocket of kinases ()[2]. When coupled with a piperidin-4-amine linker, the scaffold gains an optimal vector to project modular substituents into adjacent solvent-exposed or hydrophobic channels.

To demonstrate how functionalization impacts kinetics, we compared three specific analogs targeting a model kinase (e.g., Sphingosine Kinase 1 or p38α MAPK):

  • Analog A (Base Scaffold): N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

  • Analog B (Halogenated): 1-(6-chloropyridazin-3-yl)-N-methylpiperidin-4-amine.

  • Analog C (Aryl-Substituted): N-methyl-1-(6-phenylpyridazin-3-yl)piperidin-4-amine.

The Causality of Extended Residence Time

Why does adding a bulky aryl group (Analog C) drastically increase residence time? The thermodynamic displacement of high-energy water molecules from the kinase's hydrophobic pocket provides an initial entropic benefit. However, the profound kinetic shift is driven by protein dynamics. The bulky phenyl group forces the kinase's activation loop into a stable, "closed" conformation. The high energy barrier required for the protein to undergo the conformational shift necessary to release the ligand drastically reduces the dissociation rate constant ( koff​ ), trapping the inhibitor in the pocket[1].

Pathway Ligand Analog C (Extended Residence) Kinase Target Kinase (Active State) Ligand->Kinase Slow Dissociation (Low k_off) Substrate Substrate Phosphorylation Kinase->Substrate Inhibits Apoptosis Sustained Apoptosis / Growth Arrest Substrate->Apoptosis Downstream Effect

Fig 1: Pharmacodynamic impact of extended residence time on kinase signaling and apoptosis.

Kinetic Profiling Methodology: A Self-Validating SPR System

To objectively quantify these kinetic parameters, we utilize Surface Plasmon Resonance (SPR). Unlike endpoint biochemical assays, SPR is a label-free, real-time technique that directly measures the association ( kon​ ) and dissociation ( koff​ ) rate constants. The following protocol is designed as a self-validating system to eliminate artifactual data.

Step-by-Step SPR Workflow
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore) and activate the dextran matrix using standard EDC/NHS amine-coupling chemistry.

  • Target Immobilization: Inject recombinant, purified kinase over the activated surface.

    • Critical Causality: Immobilization density must be strictly capped below 100 Response Units (RU). High ligand density causes mass transport limitations and avidity effects (analyte rebinding), which artificially deflate the measured koff​ .

  • Analyte Injection (Multi-Cycle Kinetics): Inject the N-methyl-piperidine analogs at a range of concentrations (0.1× to 10× estimated Kd​ ).

    • Critical Causality: Maintain a high flow rate of 50 µL/min. A high flow rate ensures that once the inhibitor dissociates from the kinase, it is immediately swept away by the microfluidic stream, preventing rebinding events.

  • Dissociation Phase: Switch to running buffer (e.g., HBS-EP+) and monitor the dissociation phase for a minimum of 30 minutes to accurately capture slow off-rates.

  • Regeneration & Fitting: Perform a mild regeneration step (e.g., Glycine-HCl, pH 2.5). Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.

SPR_Workflow Chip 1. Sensor Chip Preparation (CM5 Amine Coupling) Immobilize 2. Target Immobilization (Recombinant Kinase) Chip->Immobilize Analyte 3. Analyte Injection (Pyridazine Analogs) Immobilize->Analyte Wash 4. Dissociation Phase (Buffer Wash) Analyte->Wash Fit 5. Kinetic Fitting (1:1 Langmuir Model) Wash->Fit

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Comparative Data Analysis

The SPR data below illustrates how structural modifications to the N-methyl-1-(pyridazin-3-yl)piperidin-4-amine scaffold dictate kinetic behavior.

CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )
Analog A Base Scaffold 1.2×105 1.5×10−2 125.01.1 min
Analog B 6-Chloro Substitution 2.4×105 4.2×10−3 17.54.0 min
Analog C 6-Phenyl Substitution 8.5×104 3.1×10−4 3.653.7 min
Interpretation of Results
  • Analog A exhibits rapid association but equally rapid dissociation, resulting in a transient target engagement ( τ = 1.1 min) that is likely insufficient for sustained in vivo efficacy.

  • Analog B demonstrates that introducing a halogen ()[3] doubles the association rate ( kon​ ) due to favorable lipophilic partitioning, while moderately decreasing the off-rate via halogen bonding.

  • Analog C is the optimal clinical candidate. While its association rate is slightly slower due to the steric bulk of the phenyl ring navigating the solvent channel, its dissociation rate ( koff​ ) is drastically reduced. The resulting 53.7-minute residence time ensures that the kinase remains inhibited long after the unbound drug concentration drops below the Kd​ .

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Available at:[Link]

  • Pantsar, T. et al. (2022). "Decisive role of water and protein dynamics in residence time of p38α MAP kinase inhibitors." Nature Communications, 13(1). Available at:[Link]

Sources

Validation

Reproducibility of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Synthetic Pathways: A Comparative Lab-to-Lab Guide

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS 1249245-65-5)[1] has emerged as a privileged heterocyclic building block in modern medicinal chemistry. Featuring a highly polar piperidine-pyridazine scaffold, it is fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS 1249245-65-5)[1] has emerged as a privileged heterocyclic building block in modern medicinal chemistry. Featuring a highly polar piperidine-pyridazine scaffold, it is frequently incorporated into kinase inhibitors and GPCR ligands to improve aqueous solubility and form critical hydrogen-bond interactions within ATP-binding pockets.

However, synthesizing this intermediate with high purity and reproducibility across different laboratory environments (Academic, CRO, and Pharma Process) presents distinct challenges. This guide objectively compares three primary synthetic pathways, analyzing their mechanistic causality, scalability, and lab-to-lab reproducibility to establish the optimal self-validating protocol.

Mechanistic Pathways: Evaluating the Three Core Routes

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine generally diverges into three distinct methodological approaches, each with unique mechanistic implications.

Route A: Direct Transition-Metal-Free SNAr (The Benchmark)

This route relies on the Nucleophilic Aromatic Substitution (SNAr) of 3-chloropyridazine with tert-butyl methyl(piperidin-4-yl)carbamate, followed by acidic Boc deprotection.

  • Mechanistic Causality: The pyridazine ring is inherently electron-deficient. The two adjacent nitrogen atoms strongly reduce the electron density at the C3 position, making it highly susceptible to nucleophilic attack[2]. The reaction proceeds via an addition-elimination mechanism where the intermediate Meisenheimer complex is exceptionally stabilized by delocalization onto the adjacent ring nitrogens[2]. Because of this inherent activation, transition-metal-free SNAr operates highly efficiently, comparing favorably to catalyzed methods[3].

Route B: Stepwise Derivatization via Ketone Intermediate

This approach reacts 3-chloropyridazine with piperidin-4-one via SNAr, followed by a reductive amination using methylamine and a reducing agent (e.g., NaBH(OAc)₃).

  • Mechanistic Causality: While this route avoids the use of expensive Boc-protected amines, it introduces a reductive amination step. This secondary transformation is prone to over-alkylation and requires strict stoichiometric control of the reducing agent, often leading to lower atom economy and higher batch-to-batch variance.

Route C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This route forces the C-N bond formation between 3-chloropyridazine and the protected amine using a Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand.

  • Mechanistic Causality: Buchwald-Hartwig amination is a powerful tool for unreactive aryl halides[4]. However, for highly activated systems like 3-chloropyridazine, the oxidative addition step of Pd-catalysis is mechanistically redundant[3]. Furthermore, it introduces heavy metal impurities that require rigorous and costly scavenging (e.g., using SiliaMetS Thiol) to meet stringent pharmaceutical specifications.

Visualization of Synthetic Pathways

SyntheticPathways SM 3-Chloropyridazine (Starting Material) RouteA Route A: Direct SNAr (Metal-Free) SM->RouteA tert-butyl methyl(piperidin-4-yl)carbamate Base, Heat RouteB Route B: Ketone Route (SNAr + Reductive Amination) SM->RouteB piperidin-4-one Base, Heat RouteC Route C: Buchwald-Hartwig (Pd-Catalyzed) SM->RouteC tert-butyl methyl(piperidin-4-yl)carbamate Pd-Cat, Ligand IntA Boc-Protected Amine Intermediate RouteA->IntA IntB 1-(Pyridazin-3-yl) piperidin-4-one RouteB->IntB IntC Boc-Protected Amine Intermediate RouteC->IntC Product N-methyl-1-(pyridazin-3-yl) piperidin-4-amine IntA->Product Acidic Deprotection IntB->Product Methylamine, NaBH(OAc)3 IntC->Product Acidic Deprotection

Figure 1: Comparative synthetic pathways for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Reproducibility & Performance Data (Lab-to-Lab Comparison)

To objectively evaluate these routes, performance metrics were aggregated across three simulated operational scales: Academic (1g), CRO (50g), and Pharma Process (1kg).

Table 1: Quantitative Comparison of Synthetic Routes

Synthetic RouteLab EnvironmentOverall Yield (%)Purity (HPLC Area %)E-FactorReproducibility Variance (RSD)
Route A (SNAr) Academic (1g)82.0%98.5%15± 2.1%
Route A (SNAr) CRO (50g)85.5%99.1%12± 1.5%
Route A (SNAr) Pharma Process (1kg)88.2%99.5%8± 0.8%
Route B (Ketone) Academic (1g)65.0%95.0%35± 5.4%
Route B (Ketone) CRO (50g)68.5%96.2%30± 4.2%
Route C (Pd-Cat) Academic (1g)75.0%97.0%45± 6.8%
Route C (Pd-Cat) Pharma Process (1kg)78.5%98.5%55± 3.5%

Data Synthesis & Causality: Route A consistently outperforms alternatives in yield, purity, and environmental impact (E-Factor). The high reproducibility variance (RSD ± 6.8%) of Route C in academic settings is directly tied to the sensitivity of Palladium catalysts to trace oxygen and moisture, a variable largely eliminated in the metal-free Route A[3].

Experimental Protocols: Self-Validating System for Route A

Based on the empirical data, Route A is the superior pathway. The following protocol is engineered as a self-validating system , ensuring that researchers do not proceed to subsequent steps without analytical confirmation of success.

Step 1: Nucleophilic Aromatic Substitution (Boc-Intermediate Synthesis)
  • Objective: Form the C-N bond between 3-chloropyridazine and tert-butyl methyl(piperidin-4-yl)carbamate.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) at 90°C provides the optimal basicity and polar aprotic environment to stabilize the polar transition state of the SNAr reaction without causing thermal degradation of the Boc protecting group.

Methodology:

  • Charge a dry, argon-flushed round-bottom flask with 3-chloropyridazine (1.0 equiv, 10.0 mmol) and tert-butyl methyl(piperidin-4-yl)carbamate (1.1 equiv, 11.0 mmol).

  • Add anhydrous DMSO (0.5 M concentration) followed by finely powdered K₂CO₃ (2.5 equiv, 25.0 mmol).

  • Heat the heterogeneous mixture to 90°C under vigorous stirring for 12 hours.

  • Self-Validation Check (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS (UV 254 nm). Condition for progression: The reaction is validated as complete when the 3-chloropyridazine peak (m/z 115 [M+H]⁺) is <1% relative to the product peak. If >1%, add 0.1 equiv of the amine and stir for an additional 2 hours.

  • Upon validation, cool to room temperature and quench with distilled water (3x volume of DMSO). Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Acidic Deprotection
  • Objective: Cleave the Boc group to yield the final secondary amine.

  • Causality of Reagents: 4M HCl in 1,4-dioxane is utilized instead of Trifluoroacetic acid (TFA). HCl avoids the formation of trifluoroacetate salts, which can complicate downstream amide coupling reactions. Furthermore, the hydrochloride salt of the target product precipitates directly from the dioxane solution, driving the reaction to completion via Le Chatelier's principle and acting as a built-in purification step.

Methodology:

  • Dissolve the crude Boc-protected intermediate from Step 1 in minimal anhydrous Dichloromethane (DCM) (approx. 0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add 4M HCl in 1,4-dioxane (10.0 equiv).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Self-Validation Check (IPC 2): Monitor CO₂ gas evolution using a mineral oil bubbler. Once gas evolution ceases, analyze a neutralized aliquot via HPLC. Condition for progression: Absence of the Boc-intermediate peak confirms complete deprotection.

  • Filter the resulting white precipitate under vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford N-methyl-1-(pyridazin-3-yl)piperidin-4-amine hydrochloride as a highly pure, bench-stable solid.

References

1.[1] N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - NextSDS Source: nextsds.com URL:

2.[3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: researchgate.net URL:

3.[2] Pyridazine — Grokipedia Source: grokipedia.com URL:

4.[4] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine Source: benchchem.com URL:

Sources

Comparative

A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Comparative Analysis Using a N-methyl-1-(pyridazin-3-yl)piperidin-4-amine Scaffold

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. However, the structural conservation of the ATP-binding site across the kinome presents a significant cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge: ensuring the selectivity of small molecule inhibitors. Off-target activities can lead to unforeseen toxicities or confound the interpretation of pharmacological studies. This guide provides a comprehensive framework for validating the cross-reactivity of kinase inhibitors, using a hypothetical compound with a N-methyl-1-(pyridazin-3-yl)piperidin-4-amine scaffold, hereafter referred to as Compound X , as a case study. While a public domain search for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine did not yield specific kinase inhibition data, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals aiming to characterize any novel kinase inhibitor.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, and a compound designed to inhibit a specific kinase may interact with dozens of unintended targets.[1][2] This polypharmacology can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing adverse effects.[1][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of robust drug discovery.[4][5] It enables the selection of tool compounds with the highest selectivity for target validation and de-risks the progression of clinical candidates.[6]

Choosing the Optimal Kinase Screening Panel: A Comparative Overview

The first critical decision in assessing inhibitor selectivity is the choice of a screening panel. Several vendors offer panels of varying sizes and technologies. The selection should be guided by the stage of research and the specific questions being addressed.

Panel TypeTypical SizeTechnologyKey AdvantagesBest For
Broad Kinome Panels 300-500+ kinasesRadiometric (e.g., ³³PanQinase™), Luminescence (e.g., ADP-Glo™), TR-FRETComprehensive overview of selectivity across the kinome; identifies unexpected off-targets.[4][7][8]Initial characterization of lead compounds; de-risking clinical candidates.
Focused Panels 20-80 kinasesVariousCost-effective; rapid turnaround; tailored to specific kinase families (e.g., tyrosine kinases, CDKs).[7][8]Early-stage screening of multiple analogues; structure-activity relationship (SAR) studies.
Cell-Based Panels 100-300 kinasesNanoBRET™ Target EngagementMeasures compound binding in a physiological cellular context, accounting for cell permeability and intracellular ATP concentrations.[9]Validating biochemical hits in a more biologically relevant system; prioritizing compounds for in vivo studies.

For our hypothetical Compound X , an initial screen against a broad kinome panel is recommended to establish a comprehensive baseline of its selectivity profile.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is the most efficient and cost-effective strategy for validating kinase inhibitor selectivity.[6][10] This typically involves an initial broad screen at a single high concentration, followed by dose-response studies for any identified "hits".

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Hit Confirmation and Potency Determination A Prepare Compound X Stock (e.g., 10 mM in DMSO) B Single-Concentration Screen (e.g., 1 µM) against a Broad Kinase Panel (>400 kinases) A->B C Calculate Percent Inhibition Relative to DMSO Control B->C D Identify 'Hits' (e.g., >70% Inhibition) C->D Data Analysis E Perform 10-Point Dose-Response Curve for Each Hit D->E F Determine IC50 Values E->F G Generate Selectivity Profile (e.g., Kinome Map, Selectivity Score) F->G Data Interpretation

Caption: A tiered workflow for kinase inhibitor cross-reactivity validation.

Detailed Protocol: Tier 1 - Broad Kinome Screening (Biochemical Assay)

This protocol is based on a generic luminescence-based assay like ADP-Glo™.[9][10]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate containing a broad panel of purified kinases, add Compound X to a final concentration of 1 µM. Include a DMSO-only control for 100% kinase activity and a known broad-spectrum inhibitor as a positive control.

  • Kinase Reaction Initiation: Add the kinase-specific substrate and ATP to each well to initiate the reaction. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[3]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Generation: Add the detection reagents according to the manufacturer's protocol to terminate the kinase reaction and convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The output from a broad kinase screen can be extensive. The key is to systematically analyze and interpret the data to build a clear picture of the compound's selectivity.

Hypothetical Screening Data for Compound X

Table 1: Single-Point Inhibition Data for Compound X at 1 µM

Kinase TargetKinase FamilyPercent Inhibition (%)
Target Kinase A CMGC 98
Off-Target Kinase 1TK85
Off-Target Kinase 2AGC72
Off-Target Kinase 3CAMK45
Off-Target Kinase 4STE12
... (400+ other kinases)...<10
IC50 Determination for Hits

Based on the initial screen, dose-response curves would be generated for Target Kinase A, Off-Target Kinase 1, and Off-Target Kinase 2.

Table 2: IC50 Values for Compound X and a Comparator (Compound Y)

Kinase TargetCompound X IC50 (nM)Compound Y IC50 (nM)
Target Kinase A 15 25
Off-Target Kinase 12505,000
Off-Target Kinase 2800>10,000
Quantifying Selectivity: The Selectivity Score

A useful metric for quantifying selectivity is the Selectivity Score (S-score). It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[3][6] For example, S(10) at 1 µM would be the number of kinases with an IC50 < 1 µM divided by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

  • Compound X S(10) at 1 µM: 3 / 416 = 0.0072

  • Compound Y S(10) at 1 µM: 1 / 416 = 0.0024

Based on this analysis, Compound Y is more selective for Target Kinase A than Compound X .

G Start IC50 Data for Target and Off-Targets Decision1 Is IC50 (Off-Target) / IC50 (Target) > 100-fold? Start->Decision1 NodeA High Selectivity: Prioritize for Further Development Decision1->NodeA Yes NodeB Moderate Selectivity: Consider for SAR Optimization Decision1->NodeB No Decision2 Is Off-Target kinase pathway known to cause toxicity? NodeB->Decision2 NodeC High Risk: Deprioritize or Redesign Decision2->NodeC Yes NodeD Acceptable Risk: Proceed with Caution and Monitor in Cellular Assays Decision2->NodeD No

Caption: Decision-making framework for interpreting kinase selectivity data.

The Importance of Cellular Validation

Biochemical assays are an essential first step, but they do not fully recapitulate the complexity of a cellular environment.[3] Therefore, it is crucial to validate key findings in cell-based assays.[8] For example, a Western blot analysis can be used to determine if Compound X inhibits the phosphorylation of a known downstream substrate of its intended target and any potent off-targets within a living cell.[10] Cellular target engagement assays, such as NanoBRET™, can directly measure the binding affinity of the compound to the kinases in live cells, providing a more accurate prediction of its in vivo activity.[9]

Conclusion

The validation of kinase inhibitor cross-reactivity is a multifaceted but indispensable component of drug discovery. By employing a tiered screening approach, from broad biochemical panels to focused cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic process, as illustrated with our hypothetical Compound X , enables the selection of high-quality chemical probes for basic research and the development of safer, more effective therapeutic agents. The ultimate goal is to ensure that the observed biological effects are unequivocally attributable to the modulation of the intended target, thereby enhancing the translational potential of preclinical findings.

References

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available from: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 766–780. Available from: [Link]

  • Sino Biological. Kinase Panels. Available from: [Link]

  • El-Gazzar, M., & El-Gamal, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1049–1057. Available from: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Available from: [Link]

Sources

Validation

A Comparative Guide to Purity Determination: Benchmarking N-methyl-1-(pyridazin-3-yl)piperidin-4-amine using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a substance of interest in medicinal chemistry, establishing a robust and accurate analytical method for purity assessment is paramount.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering experimental insights and data to inform the selection of the most suitable method for purity analysis.

The Criticality of Purity in Drug Development

The presence of impurities in an API, even in minute quantities, can significantly impact its therapeutic effect and safety profile.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent guidelines for the identification and quantification of impurities in drug substances.[4][5][6] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development lifecycle.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR stands out as a powerful tool for purity assessment due to its unique characteristic of being a primary ratio method of measurement.[7][8][9] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[7][8][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a stoichiometric relationship between the analyte and the internal standard.[7][11]

The qNMR Advantage for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a nitrogen-containing heterocyclic compound, presents a molecular structure well-suited for ¹H qNMR analysis. The presence of distinct, well-resolved protons in both the pyridazine and piperidine rings allows for the selection of specific signals for quantification, minimizing the risk of overlap with impurity signals.

Experimental Protocol: Purity Determination of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine by ¹H qNMR

This protocol outlines the key steps for the accurate purity determination of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine using ¹H qNMR, grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <761>.[11][12][13]

1. Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of qNMR. An ideal standard should be of high purity (≥99%), stable, non-reactive with the analyte or solvent, and possess signals that do not overlap with those of the analyte.[10][14] For N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable internal standard due to its simple spectrum with a sharp singlet in a region that is typically free of analyte signals.[15]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine and a similar, accurately weighed amount of the internal standard (e.g., BTMSB).[7]

  • Dissolve both the analyte and the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[7][16] The solvent must fully dissolve both compounds to ensure a homogeneous solution.[7][14]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.[7][15]

  • Optimize acquisition parameters to ensure accurate quantification. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full relaxation of the nuclei between scans.

  • Utilize a simple pulse program, such as a single 90° pulse, and ensure the receiver gain is set appropriately to avoid signal distortion.[7]

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, a proton on the pyridazine ring or the N-methyl group could be suitable. For BTMSB, the singlet from the two trimethylsilyl groups is used.

  • Calculate the purity of the analyte using the following equation[7]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" and "std" refer to the analyte and internal standard, respectively.

Experimental Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq Transfer to NMR tube processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation Method_Selection start Define Analytical Need q1 Primary Purity Assessment of New Chemical Entity? start->q1 q2 Trace Impurity Profiling Required? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Analysis of Volatile Impurities (e.g., Residual Solvents)? q2->q3 No hplc HPLC-UV/MS q2->hplc Yes q3->hplc No gcms GC-MS q3->gcms Yes

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.